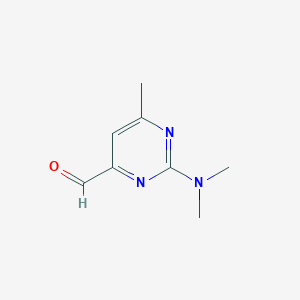
2-(Dimetilamino)-6-metilpirimidina-4-carbaldehído
Descripción general
Descripción
2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrimidine ring substituted with a dimethylamino group and a methyl group, as well as a carbaldehyde functional group.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and as a potential inhibitor for certain enzymes.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde typically involves the following steps:
Condensation Reaction: The starting materials, such as a suitable pyrimidine derivative and a dimethylamine source, are subjected to a condensation reaction under controlled conditions.
Methylation: The resulting intermediate undergoes methylation to introduce the methyl group at the appropriate position on the pyrimidine ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carbaldehyde group, yielding the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and electrophiles like alkyl halides are employed.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Substituted pyrimidines
Mecanismo De Acción
The mechanism by which 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells.
Comparación Con Compuestos Similares
2-(Dimethylamino)ethanol: Used as a solvent and intermediate in organic synthesis.
2-(Diethylamino)ethanol: Another solvent with similar applications.
2-(Methylamino)ethanol: Used in the production of pharmaceuticals and other chemicals.
Uniqueness: 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-4-7(5-12)10-8(9-6)11(2)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCRSFJJXIDZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)
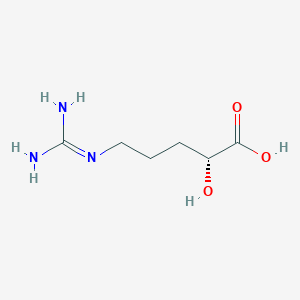
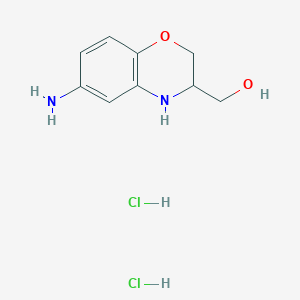
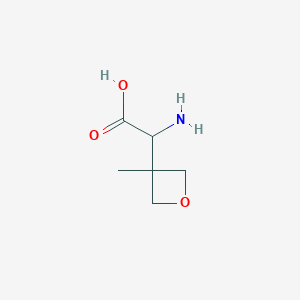
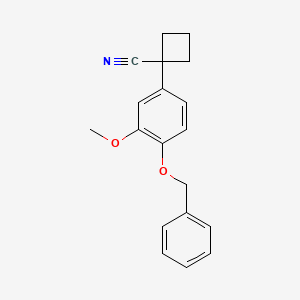
![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)
![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)
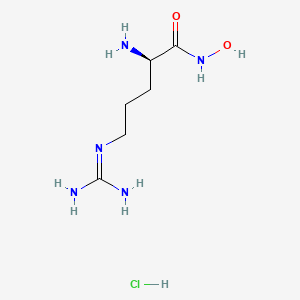


![tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B1529232.png)

![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
